N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride
Description
N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine hydrochloride is a chiral cyclopropane-containing compound with a molecular formula of C₁₂H₁₈ClN (based on stereochemical and substituent analysis) and a molecular weight of 235.73 g/mol. It features a (1R,2R)-configured cyclopropane ring attached to a 4-methylphenyl group and a methylamine moiety, protonated as a hydrochloride salt for enhanced stability and solubility.
Key structural characteristics include:
- Chirality: The (1R,2R) cyclopropane configuration ensures stereoselective interactions with biological targets.
- Substituents: The 4-methylphenyl group contributes to lipophilicity and receptor binding, while the methylamine group enables protonation and salt formation.
Properties
IUPAC Name |
N-methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-3-5-10(6-4-9)12-7-11(12)8-13-2;/h3-6,11-13H,7-8H2,1-2H3;1H/t11-,12-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSXGCBLDDNFAPS-FXMYHANSSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CC2CNC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2C[C@H]2CNC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride typically involves several steps:
Formation of the Cyclopropyl Ring: This can be achieved through a cyclopropanation reaction, where a suitable alkene is reacted with a carbene precursor.
Introduction of the Methylphenyl Group: This step involves the addition of a methylphenyl group to the cyclopropyl ring, often through a Friedel-Crafts alkylation reaction.
Methylation of the Amine: The final step involves the methylation of the amine group to form the desired compound. This can be done using methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a suitable solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or an aldehyde, while reduction may produce a fully saturated amine.
Scientific Research Applications
CNS Activity
N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride has been investigated for its central nervous system (CNS) activity. It acts as a selective antagonist for certain receptors involved in pain perception and neuroinflammation. Research indicates that compounds with similar structures can modulate TRPA1 channels, which are implicated in pain pathways.
Case Study : A study conducted on a related compound demonstrated that it effectively reduced pain responses in rodent models, suggesting that this compound may have similar analgesic properties .
Neuroprotective Effects
The compound has shown promise in enhancing neuronal repair mechanisms following injuries. Its structural properties allow it to penetrate the blood-brain barrier effectively, making it a candidate for treating neurodegenerative diseases.
Data Table: Neuroprotective Activity Comparison
| Compound | Neuroprotective Activity (IC50) | Reference |
|---|---|---|
| This compound | TBD | |
| BAY-390 | 14 nM (human TRPA1) | |
| Other Cycloalkylamines | Varies |
Synthesis and Derivatives
The synthesis of this compound involves multi-step organic reactions that produce various derivatives with altered pharmacological profiles. This versatility allows for the exploration of different therapeutic applications.
Synthesis Overview :
- Starting Material : 4-methylphenyl cyclopropane derivatives.
- Reagents : Methylating agents and hydrochloric acid.
- Yield Optimization : Various conditions tested to maximize yield and purity.
Toxicological Studies
Toxicological assessments are crucial for determining the safety profile of this compound. Preliminary studies indicate low toxicity levels at therapeutic doses, making it a candidate for further clinical trials.
Toxicity Data Table
Mechanism of Action
The mechanism of action of N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride involves its interaction with specific molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The compound shares structural similarities with other cyclopropane-containing amines, differing in substituents, stereochemistry, and receptor selectivity. Below is a comparative analysis:
Biological Activity
N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride is a compound of interest due to its potential therapeutic applications, particularly in the context of neuropharmacology and oncology. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHN·HCl
- Molecular Weight : 201.71 g/mol
- IUPAC Name : N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine hydrochloride
This compound primarily interacts with neurotransmitter systems. It has been shown to selectively act on the serotonin 2C (5-HT) receptor, demonstrating functional selectivity that may contribute to its antipsychotic properties. The compound exhibits an effective EC value of 23 nM in calcium flux assays, indicating a potent agonistic action at this receptor .
Table 1: Summary of Biological Activity
| Activity | Value | Reference |
|---|---|---|
| EC at 5-HT | 23 nM | |
| Functional Selectivity | High (vs. 5-HT) | |
| Antipsychotic Activity | Significant in models |
Pharmacological Effects
The compound's interaction with the 5-HT receptor is linked to several pharmacological effects:
Case Studies and Research Findings
Several studies have explored the biological activity of N-substituted cyclopropylamines:
- A study highlighted the synthesis and biological evaluation of various N-substituted (2-phenylcyclopropyl)methylamines, revealing their potential as selective serotonin receptor modulators with significant implications for treating mood disorders and schizophrenia .
- Another research effort focused on the structure-activity relationships (SARs) within similar compounds, emphasizing how modifications at specific positions can enhance receptor selectivity and therapeutic efficacy .
Table 2: Comparative Analysis of Related Compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
